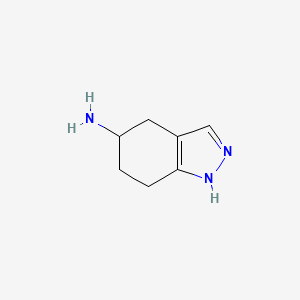

4,5,6,7-tetrahydro-1H-indazol-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-6-1-2-7-5(3-6)4-9-10-7/h4,6H,1-3,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWQGFNPJUNTFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512532 | |

| Record name | 4,5,6,7-Tetrahydro-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74197-15-2 | |

| Record name | 4,5,6,7-Tetrahydro-1H-indazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74197-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-Tetrahydro-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrahydro-1H-indazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5,6,7-tetrahydro-1H-indazol-5-amine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5,6,7-tetrahydro-1H-indazol-5-amine is a heterocyclic compound built upon a tetrahydroindazole core. While detailed public information specifically on the unsubstituted 5-amino derivative is limited, the broader class of substituted tetrahydroindazoles has garnered significant interest in medicinal chemistry. Derivatives of this scaffold have been explored for a range of biological activities, demonstrating its potential as a pharmacophore in drug discovery. This guide provides a comprehensive overview of the available technical information on this compound, its chemical properties, general synthesis strategies, and the known biological activities of its derivatives. Due to the scarcity of specific data for the parent amine, this document will focus on the properties and potential of the tetrahydroindazole scaffold as a whole, drawing from research on its analogs.

Chemical and Physical Properties

This compound is a small molecule with a molecular formula of C₇H₁₁N₃ and a molecular weight of 137.18 g/mol .[1] It is available in various forms, including as a free base and as dihydrochloride or hydrochloride salts. The CAS numbers associated with this compound and its salts include 955406-59-4 for the (5S)-enantiomer and 74197-17-4 for the dihydrochloride salt.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₁N₃ | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| CAS Number | 955406-59-4 ((5S)-enantiomer) | [1] |

| 74197-17-4 (dihydrochloride) | [2] | |

| IUPAC Name | This compound |

Synthesis of the Tetrahydroindazole Core

The synthesis of the 4,5,6,7-tetrahydro-1H-indazole scaffold typically proceeds through the condensation of a substituted cyclohexane-1,3-dione with hydrazine or a hydrazine derivative.[3][4] This reaction forms the fused pyrazole ring system.

A general synthetic approach is outlined below:

Caption: General synthesis of the tetrahydroindazole core.

Experimental Protocol: General Synthesis of Substituted 4,5,6,7-tetrahydro-1H-indazoles

-

Starting Material Preparation: A suitably substituted cyclohexane derivative, often a diketone, is prepared.

-

Condensation and Cyclization: The cyclohexanedione derivative is reacted with hydrazine hydrate or a substituted hydrazine in a suitable solvent, such as methanol with a catalytic amount of acid (e.g., H+).[3] The reaction mixture is typically refluxed to drive the condensation and subsequent cyclization to form the tetrahydroindazole ring system.

-

Purification: The resulting product is then purified using standard laboratory techniques such as crystallization or column chromatography.

Biological Activities and Therapeutic Potential of Tetrahydroindazole Derivatives

Direct quantitative biological data for this compound is scarce in publicly accessible literature. However, research on its derivatives highlights the therapeutic potential of this chemical scaffold.

Antibacterial Activity

Several studies have investigated substituted 4,5,6,7-tetrahydro-1H-indazole derivatives as potential antibacterial agents.[3][4] For instance, a series of phenyl, indole, and dimethyl-substituted tetrahydro-1H-indazole derivatives were synthesized and evaluated for their antimicrobial activity.[3][4] Some of these compounds exhibited excellent antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.[4] Molecular docking studies suggest that these compounds may exert their effect by interacting with the active site of DNA gyrase, an essential bacterial enzyme.[3][4]

Table 2: Antibacterial Activity of Selected Tetrahydroindazole Derivatives

| Compound Class | Target Organisms | Putative Mechanism of Action | Reference |

| Phenyl, indole, 3,4-dimethyl substituted 4,5,6,7-tetrahydro-1H-indazoles | S. aureus, B. subtilis, E. coli | DNA gyrase inhibition | [3][4] |

| 3,3a,4,5-tetrahydro-2H-benzo[g]indazole fused carbothioamides | S. aureus | DNA gyrase inhibition | [5] |

Enzyme Inhibition

Derivatives of the tetrahydroindazole core have been identified as inhibitors of various enzymes. One notable example is the inhibition of human neutrophil elastase (HNE), a serine protease implicated in inflammatory diseases. A series of 1,5,6,7-tetrahydro-4H-indazol-4-ones were found to be potent HNE inhibitors with Ki values in the low nanomolar range.

Receptor Modulation

The indazole moiety is recognized as a bioisostere of indole, which is a common motif in molecules targeting serotonin receptors.[6] This has led to the investigation of indazole and tetrahydroindazole derivatives as serotonin receptor modulators. For example, analogs of 5-MeO-DMT incorporating an indazole ring have been evaluated for their activity at 5-HT₂ receptors.[6]

Mechanism of Action of Tetrahydroindazole Derivatives

The mechanism of action for compounds containing the 4,5,6,7-tetrahydro-1H-indazole scaffold is diverse and dependent on the specific substitutions on the core structure.

Caption: Mechanisms of action for tetrahydroindazole derivatives.

As illustrated, antibacterial derivatives have been shown to target bacterial DNA gyrase, leading to the inhibition of DNA replication and ultimately bacterial cell death.[3][4] In the context of anti-inflammatory applications, certain tetrahydroindazolone derivatives act by inhibiting human neutrophil elastase.

Future Directions

The 4,5,6,7-tetrahydro-1H-indazole scaffold represents a promising starting point for the development of novel therapeutics. While the parent compound, this compound, remains poorly characterized in the public domain, the demonstrated biological activities of its derivatives warrant further investigation. Future research should focus on:

-

Detailed Biological Profiling: A thorough evaluation of the pharmacological properties of this compound is needed to understand its intrinsic activity and potential as a lead compound.

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the tetrahydroindazole core will help in elucidating the key structural features required for specific biological activities and in optimizing potency and selectivity.

-

Pharmacokinetic and Toxicological Evaluation: For any promising derivatives, comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicity studies will be crucial for their advancement as drug candidates.

Conclusion

This compound is a member of a chemical class with demonstrated potential in medicinal chemistry. Although specific data on this particular molecule is limited, the broader family of tetrahydroindazole derivatives has shown promise as antibacterial agents, enzyme inhibitors, and receptor modulators. The synthetic accessibility of the tetrahydroindazole core makes it an attractive scaffold for the generation of diverse chemical libraries for biological screening. Further research into this compound and its analogs is warranted to fully explore their therapeutic potential.

References

- 1. CAS 955406-59-4 | (5S)-4,5,6,7-tetrahydro-1H-indazol-5-amine - Synblock [synblock.com]

- 2. This compound dihydrochloride 97% | CAS: 74197-17-4 | AChemBlock [achemblock.com]

- 3. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 4. pnrjournal.com [pnrjournal.com]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Multifaceted Biological Activities of Tetrahydroindazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroindazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable diversity of biological activities. This technical guide provides an in-depth overview of the key therapeutic targets and pharmacological effects of tetrahydroindazole derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Kinase Inhibition: Targeting Cell Cycle and Immune Responses

Tetrahydroindazole derivatives have shown significant promise as inhibitors of various protein kinases, playing crucial roles in the regulation of cell cycle progression and immune signaling.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2 is a key regulator of the G1/S phase transition in the cell cycle, and its aberrant activity is often implicated in cancer.[1][2] Tetrahydroindazole-based compounds have been identified as potent inhibitors of CDK2/cyclin complexes.[3][4]

Quantitative Data for CDK2 Inhibition

| Compound | Target | Assay Type | K_i_ (μM) | IC_50_ (μM) | Reference |

| Compound 3 | CDK2/cyclin A | Enzyme Inhibition | 2.3 | - | [3][4] |

| Analogue 53 | CDK2/cyclin A1, E, O | Enzyme Inhibition | - | Submicromolar | [3] |

| Analogue 59 | CDK2/cyclin A1, E, O | Enzyme Inhibition | - | Submicromolar | [3] |

Experimental Protocol: In Vitro CDK2 Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro potency of tetrahydroindazole derivatives against CDK2/cyclin complexes using a luminescence-based assay that measures ADP production.[5][6]

Materials:

-

Recombinant human CDK2/cyclin E (or A) enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Substrate peptide (e.g., a derivative of Histone H1)

-

Test tetrahydroindazole compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well plates

Procedure:

-

Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.

-

Add the diluted test compound to the wells of a 96-well plate. Include vehicle controls (DMSO) and "no enzyme" controls.

-

Add the CDK2/cyclin enzyme to all wells except the "no enzyme" controls.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway: CDK2 in Cell Cycle Regulation

Caption: CDK2/Cyclin E complex promotes G1/S transition.

Interleukin-2 Inducible T-cell Kinase (ITK) Inhibition

ITK is a non-receptor tyrosine kinase that plays a critical role in T-cell receptor (TCR) signaling, making it an attractive target for inflammatory and autoimmune diseases.[7] Tetrahydroindazole-containing compounds have been developed as selective ITK inhibitors.[8]

Experimental Protocol: In Vitro ITK Kinase Inhibition Assay (TR-FRET)

This protocol describes the determination of a compound's IC₅₀ value against ITK using a LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Activity Assay.[9]

Materials:

-

Recombinant human ITK enzyme

-

1X Kinase Buffer A (e.g., 50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Test tetrahydroindazole compound (dissolved in DMSO)

-

Fluorescein-labeled substrate and ATP

-

LanthaScreen™ Eu-labeled anti-tag antibody

-

384-well plates

Procedure:

-

Prepare a serial dilution of the test compound in 100% DMSO. Subsequently, dilute this series into 1X Kinase Buffer A to create a 4X final assay concentration stock.

-

In a 384-well plate, add 5 µL of the 4X test compound dilution. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

-

Add 5 µL of a 4X ITK enzyme solution to all wells except the "no enzyme" controls.

-

Gently mix and incubate for 15-30 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of a 2X solution containing the fluorescein-labeled substrate and ATP.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 20 µL of a 2X Detection Mix containing the Eu-labeled antibody.

-

Incubate for 30-60 minutes at room temperature.

-

Read the plate on a TR-FRET compatible plate reader.

-

Calculate the emission ratio and determine the IC₅₀ value.

Signaling Pathway: ITK in T-Cell Receptor Signaling

Caption: ITK's role in the T-cell receptor signaling cascade.

Sigma-2 (σ₂) Receptor Ligands: Probing Cancer and CNS Disorders

The sigma-2 receptor, now identified as TMEM97, is overexpressed in proliferating cancer cells and is implicated in various central nervous system (CNS) disorders.[10][11] Tetrahydroindazole derivatives have been developed as potent and selective sigma-2 receptor ligands.[10][12][13]

Quantitative Data for Sigma-2 Receptor Binding

| Compound | Target | Assay Type | K_i_ (nM) | Selectivity (σ₁/σ₂) | Reference |

| 7t | Sigma-2 | Ligand Displacement | 16 | >625-fold | [10] |

| 12 | Sigma-2 | Receptor Affinity | Moderate | Excellent | [12] |

| 15b | Sigma-2 | Receptor Affinity | Moderate | Excellent | [12] |

| 15c | Sigma-2 | Receptor Affinity | Moderate | Excellent | [12] |

| 15d | Sigma-2 | Receptor Affinity | Moderate | Excellent | [12] |

Experimental Protocol: Sigma-2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the sigma-2 receptor.[14][15][16]

Materials:

-

Tissue homogenates or cell membranes expressing sigma-2 receptors (e.g., from Jurkat cells or rat liver)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., [³H]DTG)

-

Sigma-1 receptor masking agent (e.g., (+)-pentazocine)

-

Non-specific binding determinator (e.g., haloperidol)

-

Test tetrahydroindazole compound

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare dilutions of the test compound.

-

In a reaction tube, add the membrane preparation, the sigma-1 masking agent, and the test compound or vehicle.

-

Add the radioligand ([³H]DTG) to initiate the binding reaction.

-

For non-specific binding control tubes, add a high concentration of an unlabeled ligand like haloperidol.

-

Incubate at room temperature for a specified time (e.g., 120 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the K_i_ value of the test compound.

Signaling Pathway: Postulated Sigma-2 Receptor Signaling in Cancer

Caption: Sigma-2 receptor activation can induce apoptosis.

Anti-Inflammatory Activity: COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of pro-inflammatory prostaglandins.[17][18] Certain substituted 4,5-dihydro-2H-indazole derivatives have been synthesized and evaluated as potential anti-inflammatory agents with selectivity for COX-2.[17]

Quantitative Data for Anti-Inflammatory Activity

| Compound | Assay | Result | Reference |

| 10 | Formalin-induced paw edema | Distinctive anti-inflammatory profile | [17] |

| 13 | Formalin-induced paw edema | Distinctive anti-inflammatory profile | [17] |

| 15 | Formalin-induced paw edema | Distinctive anti-inflammatory profile | [17] |

| 16 | Formalin-induced paw edema | Distinctive anti-inflammatory profile | [17] |

| 18 | Formalin-induced paw edema | Distinctive anti-inflammatory profile | [17] |

| 22 | Formalin-induced paw edema | Distinctive anti-inflammatory profile | [17] |

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a widely used animal model to screen for the acute anti-inflammatory activity of new compounds.[8][19][20][21]

Materials:

-

Wistar rats or mice

-

Carrageenan solution (1% w/v in saline)

-

Test tetrahydroindazole compound

-

Positive control (e.g., Indomethacin)

-

Vehicle control

-

Plethysmometer or calipers

Procedure:

-

Divide animals into groups: vehicle control, positive control, and test compound groups (at various doses).

-

Administer the test compound, positive control, or vehicle to the respective groups (e.g., intraperitoneally or orally).

-

After a set time (e.g., 30-60 minutes), induce inflammation by injecting carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at various time points post-injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

Caption: Workflow for in vivo anti-inflammatory screening.

Antituberculosis Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis (MTB) necessitates the discovery of new classes of antimycobacterial agents. A novel class of tetrahydroindazole-based compounds has been identified as potent inhibitors of MTB.[4]

Quantitative Data for Antituberculosis Activity

| Compound | Target | MIC (μM) | Reference |

| 6a | M. tuberculosis (replicating) | 1.7 | [4] |

| 6m | M. tuberculosis (replicating) | 1.9 | [4] |

| 6q | M. tuberculosis (replicating) | 1.9 | [4] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay for M. tuberculosis

This protocol describes the determination of the MIC of a compound against M. tuberculosis using a broth microdilution method.[10][22][23][24]

Materials:

-

M. tuberculosis culture

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

Test tetrahydroindazole compound

-

96-well microplates

-

Growth indicator (e.g., Resazurin or Alamar blue)

Procedure:

-

Prepare a serial two-fold dilution of the test compound in 7H9 broth in a 96-well plate.

-

Prepare an inoculum of M. tuberculosis and adjust it to a standard turbidity.

-

Inoculate each well (except for sterility controls) with the bacterial suspension.

-

Include positive (no drug) and negative (no bacteria) growth controls.

-

Seal the plates and incubate at 37°C.

-

After a set incubation period (e.g., 7-14 days), add the growth indicator to each well.

-

Incubate for an additional 24-48 hours.

-

The MIC is defined as the lowest concentration of the compound that prevents a color change of the indicator (i.e., inhibits bacterial growth).

This guide highlights the significant and varied biological activities of tetrahydroindazole derivatives. The versatility of this scaffold, coupled with the potential for chemical modification, makes it a highly attractive starting point for the development of novel therapeutic agents targeting a range of diseases, from cancer and inflammation to infectious diseases. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and improved drug candidates.

References

- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 2. Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. promega.com [promega.com]

- 7. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. promega.com [promega.com]

- 13. T cell Receptor Signal Transduction in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 17. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. inotiv.com [inotiv.com]

- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 22. publications.ersnet.org [publications.ersnet.org]

- 23. Methods for determining the antimicrobial susceptibility of mycobacteria | Enfermedades Infecciosas y Microbiología Clínica (English Edition) [elsevier.es]

- 24. researchgate.net [researchgate.net]

The Versatile Pharmacology of the 4,5,6,7-Tetrahydro-1H-Indazole Scaffold: A Whitepaper on Core Mechanisms of Action

Introduction

The 4,5,6,7-tetrahydro-1H-indazole nucleus represents a privileged scaffold in modern medicinal chemistry. Its inherent structural features and synthetic tractability have allowed for the development of a diverse array of derivatives targeting a wide spectrum of biological entities. Consequently, the mechanism of action of compounds based on this core structure is not singular; rather, it is intricately dictated by the nature and positioning of substituent groups. This technical guide provides an in-depth exploration of the primary mechanisms of action associated with various derivatives of 4,5,6,7-tetrahydro-1H-indazol-5-amine, offering insights for researchers, scientists, and drug development professionals. We will delve into the key signaling pathways modulated by these compounds, present quantitative data for comparative analysis, and provide detailed experimental protocols for the characterization of their biological activity.

Multi-Target Profile of Tetrahydroindazole Derivatives

Derivatives of the 4,5,6,7-tetrahydro-1H-indazole scaffold have been shown to interact with a range of biological targets, leading to distinct pharmacological effects. The primary mechanisms of action identified to date include:

-

Sigma (σ) Receptor Modulation: Acting as ligands for both σ1 and σ2 receptors, which are implicated in a variety of central nervous system disorders.

-

Cannabinoid Receptor 1 (CB1) Inverse Agonism: Modulating the endocannabinoid system, with potential applications in metabolic disorders.

-

Enzyme Inhibition: Specifically targeting enzymes such as human Dihydroorotate Dehydrogenase (DHODH) for anticancer and anti-inflammatory effects, and bacterial DNA gyrase for antimicrobial activity.

-

Kinase Signaling Pathway Inhibition: Modulating critical intracellular signaling cascades like the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

-

Protein-Protein Interaction Disruption: Activating the p53 tumor suppressor pathway by inhibiting its interaction with MDM2.

-

G-Protein Coupled Receptor (GPCR) Agonism: Interacting with serotonin (5-HT) receptors, suggesting applications in neuropsychiatric conditions.

The following sections will explore each of these mechanisms in detail.

Sigma (σ) Receptor Ligands

A significant area of investigation for tetrahydroindazole derivatives has been their development as potent and selective ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors. These receptors are involved in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer.

Signaling Pathway

While the complete signaling cascades of sigma receptors are still being fully elucidated, it is known that they can modulate calcium signaling and interact with other proteins to influence cell survival and proliferation.

Figure 1: Sigma Receptor Signaling Pathway

Quantitative Data: Sigma Receptor Binding Affinity

| Compound ID | R1 Group | R2 Group | σ1 Ki (nM) | σ2 Ki (nM) | Reference |

| 7a | N,N-dimethyl | 4-Fluorobenzyl | 1.1 | >10,000 | [1] |

| 7b | N,N-dimethyl | 4-Trifluorophenethyl | 1.3 | 280 | [1] |

| 7d | Piperidine | Hydroxyphenethyl | 1,100 | 12 | [1] |

Experimental Protocol: Sigma Receptor Radioligand Binding Assay

This protocol describes a competitive inhibition binding assay to determine the affinity of test compounds for the σ1 and σ2 receptors.[2]

Materials:

-

Radioligands: [³H]-(+)-pentazocine (for σ1), [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) (for σ2).[2]

-

Membrane Preparations: Guinea pig brain membranes or cell lines expressing the target receptor.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: Haloperidol (10 µM).

-

Test Compounds: Serial dilutions of tetrahydroindazole derivatives.

-

Scintillation Cocktail and Scintillation Counter .

-

96-well plates and filter mats .

Procedure:

-

In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or haloperidol for non-specific binding.

-

The final assay volume is typically 100-200 µL.

-

Incubate the plates at 37°C for 90 minutes to reach equilibrium.[3]

-

Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.[3]

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 values by non-linear regression analysis of the competition binding data.

-

Calculate the Ki values using the Cheng-Prusoff equation.

Cannabinoid-1 (CB1) Receptor Inverse Agonists

Certain tetrahydroindazole derivatives have been identified as potent and selective inverse agonists of the CB1 receptor.[4] Inverse agonists produce effects opposite to those of agonists. This activity is of interest for treating conditions like obesity.

Signaling Pathway

CB1 receptors are GPCRs that primarily couple to Gi/o proteins. Agonist binding inhibits adenylyl cyclase, reduces cAMP levels, and modulates ion channels. Inverse agonists would be expected to increase adenylyl cyclase activity and cAMP levels.

Figure 2: CB1 Receptor Inverse Agonist Pathway

Experimental Protocol: [³⁵S]GTPγS Functional Binding Assay

This assay measures the ability of a compound to modulate G-protein activation by the CB1 receptor.[5]

Materials:

-

Radioligand: [³⁵S]GTPγS.

-

Membrane Preparations: Rat cortical membranes or cells expressing the CB1 receptor.

-

Assay Buffer: 50 mM Tris-HCl, 1 mM EGTA, 3 mM MgCl₂, 100 mM NaCl, 0.5% BSA, pH 7.4.[5]

-

GDP: 50 µM.[5]

-

Test Compounds: Serial dilutions of tetrahydroindazole derivatives.

-

Scintillation Counter and filter plates .

Procedure:

-

In a 96-well plate, combine the membrane preparation, [³⁵S]GTPγS (at a concentration of ~0.5 nM), GDP, and varying concentrations of the test compound.

-

Incubate the plate at 37°C for 2 hours with agitation.[5]

-

Terminate the reaction by rapid filtration through filter plates.

-

Wash the filters with ice-cold buffer.

-

Dry the filters and add scintillation fluid.

-

Quantify the bound [³⁵S]GTPγS using a scintillation counter.

-

Data are expressed as a percentage of basal [³⁵S]GTPγS binding. Inverse agonists will decrease the binding below the basal level.

-

Determine the IC50 and the magnitude of the inverse agonistic effect.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Tetrahydroindazole derivatives have been optimized as potent inhibitors of human DHODH, a key enzyme in the de novo pyrimidine synthesis pathway.[6] Inhibition of this pathway can lead to decreased cell proliferation, making it a target for cancer and inflammatory diseases.

Signaling Pathway

DHODH inhibition depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This leads to cell cycle arrest and can induce apoptosis.

Figure 3: DHODH Inhibition Pathway

Quantitative Data: DHODH Inhibitory Activity

| Compound ID | Configuration | DHODH IC50 (nM) | Reference |

| (R)-HZ00 | R | 15 | [7] |

| 30 | R | 15 | [7] |

| 38 | R | 18 | [7] |

| (S)-HZ05 | S | >20,000 | [7] |

Experimental Protocol: DHODH Enzymatic Assay (DCIP Reduction)

This spectrophotometric assay measures the reduction of 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.[8]

Materials:

-

Recombinant human DHODH .

-

L-Dihydroorotic acid (DHO): 10 mM stock in DMSO.

-

2,6-dichloroindophenol (DCIP): 2.5 mM stock in assay buffer.

-

Coenzyme Q10 (CoQ10): 10 mM stock in DMSO.

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.

-

Test Compounds: Serial dilutions in DMSO.

-

96-well microplate and microplate spectrophotometer .

Procedure:

-

Add 2 µL of the test compound dilutions or DMSO (control) to the wells of a 96-well plate.

-

Add 178 µL of the DHODH enzyme solution to each well.

-

Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.

-

Prepare a reaction mix containing DHO, DCIP, and CoQ10 to achieve final concentrations of 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10 in a 200 µL reaction volume.

-

Initiate the reaction by adding 20 µL of the reaction mix to each well.

-

Immediately measure the decrease in absorbance at 600-650 nm over time.

-

Calculate the reaction rate (Vmax) for each concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Some indazole derivatives have been shown to inhibit this pathway.[9][10]

Signaling Pathway

Figure 4: PI3K/Akt/mTOR Signaling Pathway

p53/MDM2 Pathway Activation

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. MDM2 is a negative regulator of p53, promoting its degradation. Some indazole derivatives can disrupt the p53-MDM2 interaction, leading to p53 activation and tumor cell death.[11]

Signaling Pathway

Figure 5: p53/MDM2 Interaction Pathway

Serotonin (5-HT) Receptor Agonism

Derivatives of the related tetrahydro-β-carboline scaffold, which shares structural similarities with tetrahydroindazoles, have been shown to act as potent agonists at serotonin 5-HT₂ receptors.[12] This suggests that tetrahydroindazole derivatives could also be explored for their activity on these receptors, with potential applications in psychiatric disorders.

Signaling Pathway

5-HT₂ receptors are Gq/11-coupled GPCRs that activate phospholipase C, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C, respectively.

Figure 6: Serotonin 5-HT2 Receptor Signaling

Quantitative Data: Serotonin Receptor Agonist Activity

| Compound ID | 5-HT2A EC50 (nM) | 5-HT2C EC50 (nM) | Reference |

| 8 | Low nM | Low nM | [12] |

| 12 | 106 | 85.9 | [12] |

| 54 | 54.9 | 10.1 | [12] |

DNA Gyrase Inhibition

Novel tetrahydroindazole derivatives have been investigated as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication, making it an attractive target for new antibiotics.[13]

Mechanism of Action

DNA gyrase introduces negative supercoils into DNA, a process that requires ATP hydrolysis. Inhibitors can block the ATPase activity of the GyrB subunit or interfere with the DNA cleavage and re-ligation activity of the GyrA subunit.

Figure 7: DNA Gyrase Inhibition Mechanism

Experimental Protocol: DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[14]

Materials:

-

Purified E. coli DNA gyrase .

-

Relaxed plasmid DNA (e.g., pBR322).

-

Assay Buffer: e.g., 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, 6.5% glycerol.

-

Test Compounds: Serial dilutions.

-

Agarose gel electrophoresis system .

-

DNA staining agent (e.g., ethidium bromide).

Procedure:

-

Set up reactions containing assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound.

-

Add DNA gyrase to initiate the reaction.

-

Incubate at 37°C for 30-60 minutes.

-

Stop the reaction by adding a stop solution (e.g., containing EDTA and a loading dye).

-

Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

-

Stain the gel and visualize the DNA bands under UV light.

-

The concentration of the compound that inhibits 50% of the supercoiling activity is the IC50.

Conclusion

The 4,5,6,7-tetrahydro-1H-indazole scaffold is a remarkably versatile platform for the design of novel therapeutic agents. The specific mechanism of action of its derivatives is highly dependent on the appended functional groups, which direct their activity towards a diverse range of biological targets, including receptors, enzymes, and signaling proteins. This adaptability has led to the development of compounds with potential applications in oncology, neurobiology, metabolic diseases, and infectious diseases. The in-depth understanding of the structure-activity relationships and the underlying mechanisms of action, facilitated by the experimental protocols outlined in this guide, is crucial for the continued development of this promising class of molecules into clinically effective therapeutics. Future research will likely uncover even more biological targets and mechanisms associated with this privileged chemical scaffold.

References

- 1. Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrahydroindazole derivatives as potent and peripherally selective cannabinoid-1 (CB1) receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Natural products targeting the p53-MDM2 pathway and mutant p53: Recent advances and implications in cancer medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Highly Potent Serotonin 5-HT2 Receptor Agonists Inspired by Heteroyohimbine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 14. mdpi.com [mdpi.com]

Physical and chemical properties of 4,5,6,7-tetrahydro-1H-indazole

An In-Depth Technical Guide to the Physical and Chemical Properties of 4,5,6,7-tetrahydro-1H-indazole

Introduction

4,5,6,7-tetrahydro-1H-indazole is a bicyclic heterocyclic organic compound. It consists of a pyrazole ring fused to a cyclohexane ring, making it a saturated analogue of indazole. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. Derivatives of 4,5,6,7-tetrahydro-1H-indazole have been explored for their potential as therapeutic agents, exhibiting a range of pharmacological activities.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of 4,5,6,7-tetrahydro-1H-indazole, detailed experimental protocols for its characterization, and visualizations of its chemical logic and experimental workflows.

Chemical and Physical Properties

The properties of 4,5,6,7-tetrahydro-1H-indazole are summarized below. These data are compiled from various chemical databases and scientific literature, providing a quantitative look at its key characteristics.

Identifiers and Molecular Properties

| Property | Value | Reference |

| IUPAC Name | 4,5,6,7-tetrahydro-1H-indazole | [3][4][5] |

| CAS Number | 2305-79-5 | [3][4][5][6] |

| Molecular Formula | C₇H₁₀N₂ | [3][4][6][7] |

| Molecular Weight | 122.17 g/mol | [3][4][6][7] |

| Canonical SMILES | C1CCC2=C(C1)C=NN2 | [3][4][5] |

| InChIKey | GDSQTWDUCDSZEY-UHFFFAOYSA-N | [3][4][5][7] |

| Synonyms | 4,5,6,7-Tetrahydroindazole, 3,4-Tetramethylenepyrazole | [3][4] |

Experimental Physical Properties

| Property | Value | Conditions | Reference |

| Melting Point | 80-84 °C | [4][5][6] | |

| Boiling Point | 140-142 °C | at 2 mmHg | [4][5][6] |

Spectroscopic Data

A summary of available spectroscopic information for the characterization of 4,5,6,7-tetrahydro-1H-indazole.

| Spectrum Type | Data Availability and Source |

| ¹H NMR | Spectra are available and have been recorded on instruments such as the Varian CFT-20.[3][8] |

| ¹³C NMR | Data is available in spectral databases.[3] |

| Mass Spectrometry (GC-MS) | Electron Impact (EI) mass spectra are available, with major fragments observed at m/z values of 94, 122, 121, 95, and 39.[3] |

| Infrared (IR) Spectroscopy | FTIR spectra have been recorded using techniques such as KBr wafer.[3] |

| UV-VIS Spectra | UV-VIS spectral data is available in spectral databases.[3] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of chemical compounds. Below are generalized protocols based on standard laboratory practices for compounds of this class.

Synthesis of 4,5,6,7-tetrahydro-1H-indazole Analogues

A common method for synthesizing the 4,5,6,7-tetrahydro-1H-indazole core involves the condensation reaction of a cyclohexanone derivative with hydrazine.[1]

General Procedure:

-

Reaction Setup: A solution of a substituted or unsubstituted 2-functionalized cyclohexanone (e.g., 2-formylcyclohexanone) is prepared in a suitable solvent, such as ethanol.

-

Addition of Hydrazine: Hydrazine hydrate is added to the solution, often in the presence of a catalytic amount of acid (e.g., H+).

-

Condensation and Cyclization: The reaction mixture is typically heated under reflux for several hours (e.g., 24 hours) to facilitate the condensation and subsequent intramolecular cyclization.

-

Workup and Purification: After cooling, the reaction mixture is worked up. This may involve solvent removal under reduced pressure, extraction with an organic solvent, and washing with brine. The crude product is then purified, commonly by column chromatography or recrystallization, to yield the 4,5,6,7-tetrahydro-1H-indazole derivative.

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,5,6,7-Tetrahydro-1H-indazole, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 5. Alfa Aesar 4,5,6,7-Tetrahydro-1H-indazole, 98%, Thermo Scientific 1 g | Buy Online | Alfa Aesar™ | Fisher Scientific [fishersci.at]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. spectrabase.com [spectrabase.com]

Tautomerism and Stability of Tetrahydro-1H-indazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism and stability of the tetrahydro-1H-indazole scaffold, a privileged structure in medicinal chemistry. The equilibrium between the 1H- and 2H-tautomers is a critical determinant of the physicochemical properties, biological activity, and ultimately, the drug development potential of this class of compounds. This document outlines the factors governing this tautomeric balance, presents quantitative data on tautomer stability, and provides detailed experimental protocols for characterization and stability assessment.

The Tautomeric Equilibrium in Tetrahydro-1H-indazoles

Tetrahydro-1H-indazoles, like their aromatic indazole counterparts, can exist in different tautomeric forms. The most relevant equilibrium is the annular tautomerism between the 1H- and 2H- forms, where the proton can reside on either of the two nitrogen atoms of the pyrazole ring. The position of this proton significantly influences the molecule's hydrogen bonding capabilities, dipole moment, and overall electronic distribution, which are key to its interaction with biological targets.

Generally, the 1H-tautomer is considered to be thermodynamically more stable than the 2H-tautomer.[1][2] However, the energy difference can be small, and the equilibrium can be influenced by substitution patterns on the ring system and the surrounding environment (e.g., solvent polarity).[3]

The following diagram illustrates the fundamental tautomeric equilibrium.

Quantitative Analysis of Tautomer Stability

Computational studies are invaluable for estimating the relative stability of tautomers. Density Functional Theory (DFT) calculations, in particular, provide reliable energy differences. Experimental validation, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy, is crucial to confirm the predominant tautomer in solution.

The following tables summarize the calculated energy differences for a series of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives, providing insight into the influence of substituents on tautomeric stability.[3]

Table 1: Calculated Energy Differences (ΔE in kJ mol⁻¹) for Tautomers of 1,5,6,7-Tetrahydro-4H-indazol-4-ones in the Gas Phase [3]

| Compound | Method | ΔE (1H → 2H) | ΔE (1H → OH) | Most Stable Tautomer (Calculated) |

| 1 . 1,5,6,7-Tetrahydro-4H-indazol-4-one | AM1 | 3.01 | 121.97 | 1H |

| HF/6-31G | 1.05 | 125.75 | 1H | |

| B3LYP/6-31G** | -0.93 | 121.97 | 2H | |

| 2 . 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | AM1 | 2.43 | 121.22 | 1H |

| HF/6-31G | 0.77 | 124.91 | 1H | |

| B3LYP/6-31G | -0.65 | 121.22 | 2H | |

| 3 . 3-Methyl-1,5,6,7-tetrahydro-4H-indazol-4-one | AM1 | -8.63 | 125.25 | 2H |

| HF/6-31G* | -1.86 | 129.06 | 2H | |

| B3LYP/6-31G | -3.81 | 125.25 | 2H | |

| 4 . 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | AM1 | -8.02 | 115.92 | 2H |

| HF/6-31G* | -1.73 | 128.02 | 2H | |

| B3LYP/6-31G** | -3.30 | 115.92 | 2H |

A negative ΔE indicates that the 2H or OH tautomer is more stable than the 1H tautomer.

Table 2: Experimental Tautomer Ratio for 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one (Compound 4) [3]

| Solvent | Temperature (K) | Method | Tautomer Ratio (1H : 2H) |

| DMSO-d₆ | 298 | ¹³C NMR | ~ 45 : 55 |

These data indicate that while DFT and AM1 methods predict the 2H tautomer to be more stable in the gas phase for the methylated derivatives, the energy differences are small. Experimentally, in a polar solvent like DMSO, both tautomers of compound 4 are present in nearly equal amounts, highlighting the significant role of the environment in determining the tautomeric equilibrium.[3]

Biological Context: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

The tetrahydro-1H-indazole scaffold is found in numerous compounds with potent biological activity, including inhibitors of protein kinases.[2] Cyclin-dependent kinase 2 (CDK2) is a key regulator of the G1/S transition in the cell cycle. Its activity is dependent on binding to Cyclin E.[1][4] Dysregulation of the Cyclin E/CDK2 complex is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Tetrahydro-1H-indazole derivatives have been identified as inhibitors of CDK2.[2] The mechanism involves the inhibitor binding to the ATP-binding pocket of CDK2, preventing the phosphorylation of downstream substrates like the Retinoblastoma protein (Rb). This leads to cell cycle arrest at the G1/S checkpoint.

The diagram below outlines the simplified CDK2/Cyclin E signaling pathway and the point of intervention by tetrahydro-1H-indazole inhibitors.

Experimental Protocols

Analysis of Tautomeric Ratios by ¹H NMR Spectroscopy

This protocol describes a general method for determining the tautomeric ratio of a tetrahydro-1H-indazole derivative in solution using ¹H NMR spectroscopy.

Objective: To quantify the relative amounts of the 1H- and 2H-tautomers in solution.

Materials:

-

Tetrahydro-1H-indazole sample (high purity)

-

Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes

-

Internal standard (optional, for concentration determination)

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the tetrahydro-1H-indazole sample and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

NMR Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

To ensure accurate integration, set a sufficient relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the protons being integrated. A D1 of 10-30 seconds is often adequate.

-

Acquire the spectrum at a constant, known temperature (e.g., 298 K), as the tautomeric equilibrium can be temperature-dependent.

-

-

Data Processing:

-

Process the acquired FID (Free Induction Decay) with appropriate phasing and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak.

-

-

Quantification:

-

Identify well-resolved signals that are unique to each tautomer. Protons on the pyrazole ring or substituents adjacent to the nitrogen atoms are often suitable.

-

Carefully integrate the area of the selected signals for the 1H-tautomer (A₁H) and the 2H-tautomer (A₂H).

-

Normalize the integrals by the number of protons each signal represents (n₁H and n₂H, respectively).

-

Calculate the molar ratio of the tautomers using the following formula: Ratio (1H : 2H) = (A₁H / n₁H) : (A₂H / n₂H)

-

The following diagram illustrates the workflow for this analysis.

Single Crystal X-ray Diffraction

This protocol provides a general guideline for obtaining single crystals of tetrahydro-1H-indazole derivatives suitable for X-ray diffraction, which can unambiguously determine the solid-state tautomeric form.

Objective: To grow high-quality single crystals for structural elucidation.

Materials:

-

Purified tetrahydro-1H-indazole compound (>98% purity)

-

A range of high-purity solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane, toluene)

-

Small glass vials or test tubes

-

Parafilm

Procedure (Slow Evaporation Method):

-

Solvent Screening: Test the solubility of the compound in various solvents to find one in which it is moderately soluble.

-

Solution Preparation: Prepare a near-saturated solution of the compound in the chosen solvent at room temperature. Gentle warming may be used to aid dissolution, but the solution should be allowed to cool to room temperature.

-

Filtration: Filter the solution through a small cotton plug or syringe filter into a clean crystallization vial to remove any dust or particulate matter, which can act as unwanted nucleation sites.

-

Crystallization: Cover the vial with parafilm and pierce it with 1-3 small holes using a needle. This allows for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment (e.g., a quiet cupboard or a dedicated crystallization chamber) at a constant temperature.

-

Monitoring: Observe the vial periodically over several days to weeks for the formation of single crystals.

-

Crystal Harvesting: Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.

Alternative Methods: If slow evaporation is unsuccessful, other techniques such as vapor diffusion or solvent layering can be attempted.[3][5]

Stability Assessment via Forced Degradation Studies

This protocol outlines a forced degradation study to assess the intrinsic stability of a tetrahydro-1H-indazole derivative and to develop a stability-indicating HPLC method.

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

-

Tetrahydro-1H-indazole sample

-

Hydrochloric acid (HCl, e.g., 0.1 M)

-

Sodium hydroxide (NaOH, e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂, e.g., 3%)

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

HPLC system with a UV or PDA detector

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water).

-

Stress Conditions: Expose the compound to the following conditions in separate experiments. The goal is to achieve 5-20% degradation.[6][7]

-

Acid Hydrolysis: Mix the stock solution with an equal volume of HCl and heat (e.g., at 60 °C) for a defined period (e.g., 2-24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of NaOH and heat (e.g., at 60 °C) for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ and keep at room temperature.

-

Thermal Degradation: Heat the stock solution (or solid sample) at an elevated temperature (e.g., 80 °C).

-

Photolytic Degradation: Expose the stock solution to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples. Neutralize the acidic and basic samples before analysis.

-

Develop an HPLC method (e.g., using a C18 column with a gradient of acetonitrile and water with 0.1% formic acid) that separates the parent compound from all degradation products.

-

Analyze all stressed samples using the developed HPLC method. A PDA detector is useful for assessing peak purity and comparing the UV spectra of the parent drug and degradants.

-

The workflow for a forced degradation study is depicted below.

Conclusion

The tautomerism and stability of tetrahydro-1H-indazoles are multifaceted issues of critical importance in drug discovery and development. The equilibrium between the 1H- and 2H-tautomers is finely balanced and can be influenced by both structural modifications and the local environment. A thorough understanding and characterization of this equilibrium, using a combination of computational and experimental methods like NMR and X-ray crystallography, are essential for rational drug design. Furthermore, comprehensive stability profiling through forced degradation studies is a regulatory requirement and provides crucial information for formulation development and the determination of a drug candidate's shelf-life. The protocols and data presented in this guide serve as a valuable resource for scientists working with this important heterocyclic scaffold.

References

- 1. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human cyclin E, a nuclear protein essential for the G1-to-S phase transition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 4. researchgate.net [researchgate.net]

- 5. unifr.ch [unifr.ch]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajpaonline.com [ajpaonline.com]

Literature review on the therapeutic potential of indazoles

An In-depth Technical Guide to the Therapeutic Potential of Indazoles

Introduction

Indazole, a bicyclic aromatic heterocyclic compound, consists of a benzene ring fused to a pyrazole ring.[1] While rarely found in nature, the indazole scaffold is of significant interest in medicinal chemistry due to its diverse and potent biological activities.[2][3] It is considered a "privileged scaffold" as its derivatives have shown a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor effects.[2][4] The versatility of the indazole ring allows for substitutions at various positions, leading to a vast chemical space for drug discovery. Several indazole-containing drugs have been approved by the FDA, such as Pazopanib, an anti-cancer agent.[2] This technical guide provides a comprehensive review of the therapeutic potential of indazoles, focusing on their applications in various disease areas, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Therapeutic Applications of Indazole Derivatives

Indazole derivatives have been extensively explored for their therapeutic potential in a multitude of diseases. Their biological activities are diverse, ranging from enzyme inhibition to receptor modulation.

Anticancer Activity

The most significant therapeutic application of indazoles to date is in oncology. Many indazole derivatives have been developed as potent anticancer agents, primarily as kinase inhibitors.[5]

Kinase Inhibition:

Indazole-based compounds have been successfully designed to target various protein kinases involved in cancer cell proliferation, survival, and angiogenesis.

-

Pazopanib: An FDA-approved multi-kinase inhibitor that targets VEGFR, PDGFR, and c-Kit, used in the treatment of renal cell carcinoma and soft tissue sarcoma.[2]

-

Axitinib: Another approved kinase inhibitor targeting VEGFR, used for the treatment of advanced renal cell carcinoma.[5]

-

Niraparib: A poly (ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer.[1]

-

Entrectinib: An inhibitor of TRK, ROS1, and ALK, used to treat solid tumors with specific gene fusions.[6]

A study by Liu et al. led to the discovery of 1H-indazole derivatives as potent epidermal growth factor receptor (EGFR) kinase inhibitors. Compound 109 showed significant activity against both wild-type and mutant EGFR.[1] Fishwick et al. identified 1H-indazole derivatives that inhibit Fibroblast growth factor receptors (FGFRs), with compound 106 being the most active.[1]

Other Anticancer Mechanisms:

Indazole derivatives also exhibit anticancer activity through mechanisms other than kinase inhibition. For instance, some compounds have been shown to induce apoptosis and inhibit cell migration and invasion.[7][8] A study by Wei et al. reported that compound 2f displayed potent growth inhibitory activity against several cancer cell lines and induced apoptosis in breast cancer cells by upregulating pro-apoptotic proteins and increasing reactive oxygen species (ROS) levels.[7][8]

Table 1: Anticancer Activity of Representative Indazole Derivatives

| Compound | Target | Cell Line/Assay | IC50/Activity | Reference |

| 109 | EGFR T790M/EGFR | Enzymatic Assay | 5.3 nM / 8.3 nM | [1] |

| 106 | FGFR1/FGFR2/FGFR3 | Enzymatic Assay | 2.0 µM / 0.8 µM / 4.5 µM | [1] |

| 2f | - | 4T1 (Breast Cancer) | 0.23 µM | [7][8] |

| Pazopanib | VEGFR, PDGFR, c-Kit | Multiple Kinase Assays | nM range | [2] |

Antimicrobial Activity

Indazole derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria, fungi, and mycobacteria.

-

Antibacterial Activity: Shaikh et al. synthesized 3-methyl-1H-indazole derivatives and found them to be active against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. Compound 66 showed a significant zone of inhibition compared to the standard drug ciprofloxacin.[2]

-

Anti-tubercular Activity: Park et al. identified a sulphonamide-containing indazole, compound 58 , with potent activity against Mycobacterium tuberculosis, exhibiting a minimum inhibitory concentration (MIC) of 0.09 µM.[2] Malapati et al. also reported new indazole derivatives with anti-tubercular activity.[2]

-

Antifungal Activity: The indazole scaffold has been incorporated into molecules with antifungal properties.[2]

Table 2: Antimicrobial Activity of Representative Indazole Derivatives

| Compound | Activity | Organism | MIC/Zone of Inhibition | Reference |

| 66 | Antibacterial | B. subtilis / E. coli | 22 mm / 46 mm | [2] |

| 58 | Anti-tubercular | M. tuberculosis | 0.09 µM | [2] |

| 59 | Anti-tubercular | M. tuberculosis | 67.09 µM | [2] |

Anti-inflammatory Activity

The anti-inflammatory properties of indazole derivatives are well-documented.[9][10] The non-steroidal anti-inflammatory drug (NSAID) Bendazac is an indazole derivative. Other indazole compounds have been shown to exert their anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways.[11]

Other Therapeutic Applications

The therapeutic potential of indazoles extends to several other areas:

-

Neurodegenerative Diseases: Indazole derivatives are being investigated for the treatment of neurological disorders.[3][12]

-

Anti-HIV Activity: Certain indazole compounds have shown inhibitory activity against HIV.[1][10]

-

Antidiabetic Activity: Some indazole derivatives have been explored for their potential in managing diabetes.[2]

-

Male Contraception: Adjudin, an indazole derivative, is under development as a potential non-hormonal male contraceptive.[10]

Experimental Protocols

Synthesis of 1H-Indazoles via Copper-Catalyzed N-N Bond Formation

This protocol is based on a method for preparing 1H-indazoles starting from 2-amino nitriles.[13]

Step 1: Synthesis of the Imine Intermediate

-

To a solution of the 2-amino nitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add the Grignard or organolithium reagent (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude imine.

Step 2: Copper-Catalyzed Oxidative N-N Bond Formation

-

To a solution of the crude imine from the previous step in a suitable solvent such as 1,2-dichloroethane, add copper(II) acetate (Cu(OAc)2, 1.5 eq).

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and filter through a pad of celite.

-

Wash the celite pad with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 1H-indazole.

In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol describes the evaluation of the cytotoxic effects of indazole derivatives on cancer cell lines.[7][8]

-

Cell Culture: Culture the desired cancer cell lines (e.g., 4T1 breast cancer cells) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the indazole compounds in the cell culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Synthesis and Evaluation of Indazole Derivatives

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 9. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacological Properties of Indazole Derivatives: Recent Develo...: Ingenta Connect [ingentaconnect.com]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Tetrahydroindazole as a privileged scaffold in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrahydroindazole core is a versatile and valuable scaffold in modern medicinal chemistry, demonstrating a wide range of biological activities that have led to its classification as a "privileged" structure. This designation is reserved for molecular frameworks that can provide ligands for diverse biological targets, underscoring their potential in the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of tetrahydroindazole derivatives, with a focus on their applications in drug discovery.

Introduction to the Tetrahydroindazole Scaffold

The indazole bicyclic system, consisting of a pyrazole ring fused to a benzene ring, has long been recognized for its therapeutic potential.[1] The partially saturated analog, tetrahydroindazole, retains and often enhances this biological activity while offering improved physicochemical properties, such as solubility and metabolic stability. This has made the tetrahydroindazole scaffold a focal point for the development of modulators for a variety of biological targets, including G-protein coupled receptors (GPCRs), kinases, and other enzymes.[2][3][4]

Synthesis of the Tetrahydroindazole Core

The construction of the tetrahydroindazole scaffold can be achieved through several synthetic strategies. A common and efficient method is the Paal-Knorr reaction, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] Microwave-assisted synthesis has been shown to improve yields and significantly reduce reaction times for this transformation.[5]

Further functionalization of the tetrahydroindazole core is crucial for tuning its pharmacological properties. Key reactions for diversification include:

-

N-Arylation: The Chan-Lam coupling reaction allows for the introduction of various aryl groups at the N-1 or N-2 position of the indazole ring, which has been shown to be critical for activity against targets like the sigma-1 receptor.[2]

-

Amide Coupling: The carboxylic acid functionality, often incorporated at the C-3 position, serves as a handle for amide bond formation with a wide array of amines, enabling extensive structure-activity relationship (SAR) studies.[6]

-

Reductive Amination: Ketone functionalities on the tetrahydro- portion of the scaffold can be converted to amines via reductive amination, providing another point for diversification.[2]

Biological Activities and Therapeutic Targets

Tetrahydroindazole derivatives have demonstrated significant activity against a range of biological targets, highlighting the scaffold's privileged nature.

Sigma Receptor Modulation

The sigma-1 and sigma-2 receptors are transmembrane proteins implicated in a variety of neurological and psychiatric disorders, as well as in cancer.[2][7] Tetrahydroindazole-based compounds have emerged as potent and selective ligands for both sigma receptor subtypes.

Structure-activity relationship studies have revealed that substitution patterns on the tetrahydroindazole core and the nature of the appended side chains are critical for achieving high affinity and selectivity. For instance, N-2 regioisomers have often been found to be more potent than their N-1 counterparts for sigma receptor binding.[2]

Table 1: Sigma-1 and Sigma-2 Receptor Binding Affinities of Representative Tetrahydroindazole Derivatives [2]

| Compound | Target | pKi |

| 7a | Sigma-1 | 5.8 |

| Sigma-2 | 5.7 | |

| 7bf | Sigma-1 | 7.8 |

| Sigma-2 | <5.3 (over 500-fold selective) | |

| 7d | Sigma-1 | <5.3 |

| Sigma-2 | High Affinity (selective) |

Enzyme Inhibition

Human dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of cancer cells.[3] Tetrahydroindazole derivatives have been identified as potent inhibitors of DHODH, demonstrating anti-proliferative activity in cancer cell lines.[3] The inhibition of DHODH leads to pyrimidine depletion, thereby halting cell cycle progression and inducing apoptosis.[3]

Table 2: DHODH Inhibition and Anti-proliferative Activity of Tetrahydroindazole Analogs [3]

| Compound | DHODH IC50 (nM) | ARN8 Cell Growth IC50 (nM) |

| (R)-HZ00 | Potent | Active |

| 36 | Decreased Potency | - |

| 37 | 3-4 fold less potent than HZ00 | - |

| 51 | Potent | Active |

Cyclin-dependent kinase 2 (CDK2), in complex with its cyclin partners (A and E), plays a crucial role in cell cycle progression, particularly at the G1/S phase transition.[4][8] Dysregulation of CDK2 activity is a hallmark of many cancers. A high-throughput screen identified a tetrahydroindazole derivative as an inhibitor of the CDK2/cyclin A complex, leading to the synthesis and evaluation of over 50 analogs.[4][8] These compounds demonstrated improved binding affinity and inhibitory activity against various CDK2/cyclin complexes.[4][8]

Table 3: CDK2/Cyclin Inhibitory Activity of Tetrahydroindazole Derivatives [4][8]

| Compound | Target | IC50 (µM) |

| 3 (Hit) | CDK2/cyclin A | - |

| 53 | CDK2/cyclin A1, E, O | 2- to 10-fold improved vs. 3 |

| 59 | CDK2/cyclin A1, E, O | 2- to 10-fold improved vs. 3 |

Interleukin-2 inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a critical role in T-cell signaling.[9] ITK inhibitors are being investigated as potential treatments for inflammatory and autoimmune diseases. A series of tetrahydroindazole inhibitors of ITK were developed with improved potency, selectivity, and pharmaceutical properties.[9]

Other Therapeutic Areas

The versatility of the tetrahydroindazole scaffold extends to other therapeutic areas, including:

-

Anti-cancer: Beyond DHODH and CDK2 inhibition, some derivatives have shown direct anti-proliferative effects on various cancer cell lines.[10]

-

Anti-inflammatory: The modulation of kinases like ITK points to the potential of these compounds in treating inflammatory conditions.[9]

-

Neuroprotection: The involvement of sigma-1 receptors in cellular stress responses suggests a potential neuroprotective role for tetrahydroindazole ligands.[11][12]

-

Anti-tuberculosis: Certain tetrahydroindazole-based compounds have exhibited potent activity against Mycobacterium tuberculosis.[13][14]

Experimental Protocols

General Synthesis of Tetrahydroindazole Core (Paal-Knorr type reaction)[5][15]

This protocol describes a general method for the synthesis of the tetrahydroindazole core via the condensation of a 1,3-dicarbonyl compound with a hydrazine.

-

To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol), add the hydrazine derivative (1.0-1.2 eq).

-

The reaction mixture can be stirred at room temperature, heated to reflux, or subjected to microwave irradiation (e.g., 300 W) to drive the reaction to completion.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel, precipitation, or recrystallization to afford the desired tetrahydroindazole derivative.

Chan-Lam N-Arylation[2]

This procedure outlines the coupling of a tetrahydroindazole with a phenylboronic acid.

-

In a reaction vessel, combine the tetrahydroindazole (1.0 eq), phenylboronic acid (2.0 eq), copper (II) acetate (1.0 eq), pyridine (2.0 eq), and triethylamine (TEA, 2.0 eq) in dry dimethylformamide (DMF).

-

Stir the mixture at room temperature for 48 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-